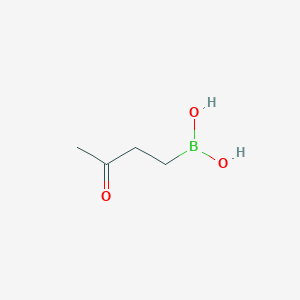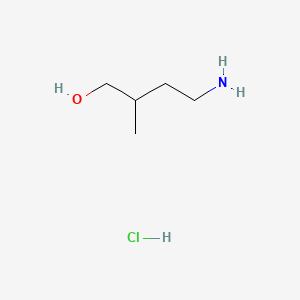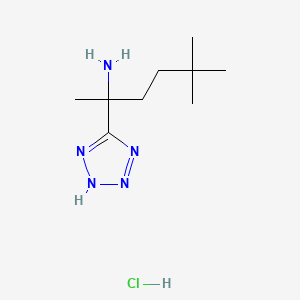
1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol is a chemical compound with the following structural formula:
C8H13F3O2
It consists of a trifluoromethyl group, a tetrahydro-2H-pyran ring, and a hydroxyl group. The compound is also known by other names, including 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one .
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps. One common method starts with the reaction of 2,2,2-trifluoroacetophenone with tetrahydro-2H-pyran-4-one in the presence of a base. The resulting intermediate undergoes reduction to yield 1,1,1-trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol .
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The trifluoromethyl group can undergo substitution reactions. Common reagents and conditions depend on the specific transformation, but typical reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as Grignard reagents).
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Fluorinated Compounds: Its trifluoromethyl group imparts desirable properties in drug design.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its trifluoromethyl group and pyran ring may interact with biological targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While there are related compounds, the combination of trifluoromethyl, pyran, and hydroxyl groups in 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol makes it distinct. Similar compounds include other fluorinated alcohols and ketones.
Propriétés
Formule moléculaire |
C8H13F3O2 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2 |
Clé InChI |
DUXQTLYIHHXJLP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)

